REACTION_SMILES
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[Cl:21][c:22]1[cH:23][cH:24][cH:25][c:26]([C:27]([O:28][OH:30])=[O:29])[cH:31]1.[Cl:32][CH2:33][Cl:34].[n:1]1[cH:2][c:3]([CH2:10][S:11][c:12]2[n:13][c:14]3[c:15]([nH:16]2)[cH:17][cH:18][cH:19][cH:20]3)[n:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[n:1]1[cH:2][c:3]([CH2:10][S:11]([c:12]2[n:13][c:14]3[c:15]([nH:16]2)[cH:17][cH:18][cH:19][cH:20]3)=[O:29])[n:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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c1ccc2[nH]c(SCc3cnc4ccccn34)nc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2[nH]c(SCc3cnc4ccccn34)nc2c1
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Name
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Type
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product
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Smiles
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O=S(Cc1cnc2ccccn12)c1nc2ccccc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |